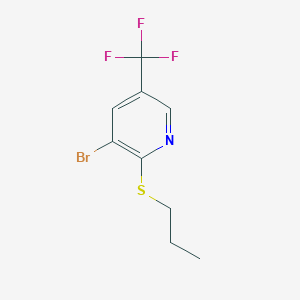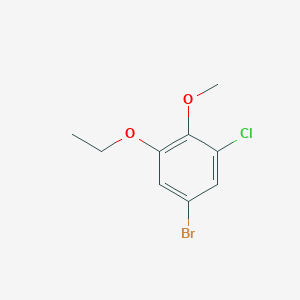
5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene: is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Bromine (Br2) and chlorine (Cl2) in the presence of catalysts like FeBr3 or AlCl3 are common reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aminobenzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and ether groups allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting their activity and thus influencing biological processes .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 1-Bromo-3-methoxybenzene
Uniqueness: Compared to these similar compounds, 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where these functional groups are required .
Propriétés
IUPAC Name |
5-bromo-1-chloro-3-ethoxy-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGDIXUIFNLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
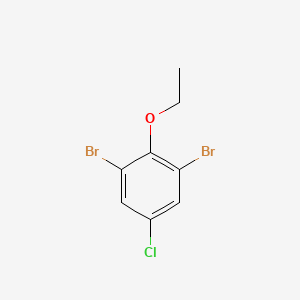
amine](/img/structure/B8027033.png)
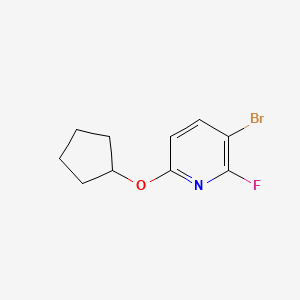
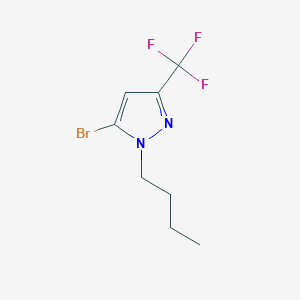
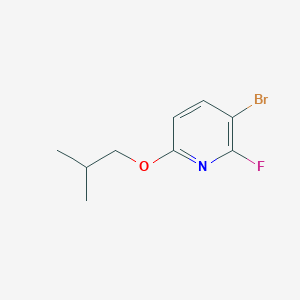
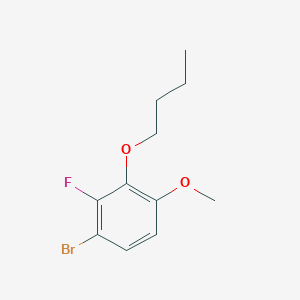
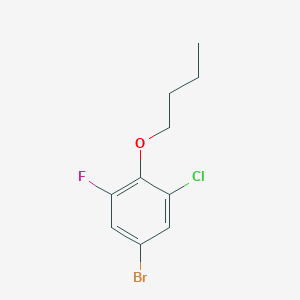
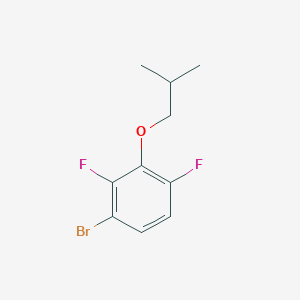
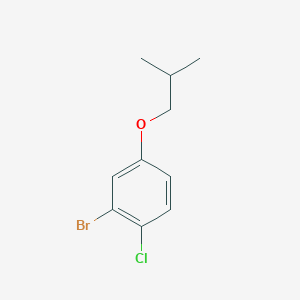
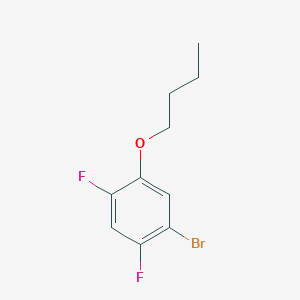
![[(4-Bromophenyl)methyl]diethylamine hydrochloride](/img/structure/B8027111.png)
![N-[(2-bromo-6-chlorophenyl)methyl]cyclopropanamine](/img/structure/B8027117.png)

